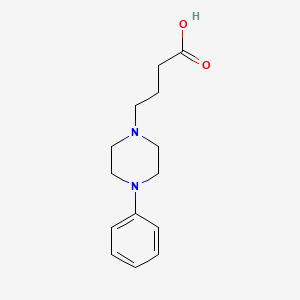

4-(4-Phenylpiperazin-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylpiperazin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXISIOZCJFEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis in Academic Research

Spectroscopic Confirmation of Molecular Structure in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the phenyl group would exhibit signals in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the piperazine (B1678402) ring would appear as multiplets in the upfield region, with those closer to the phenyl group being more deshielded. The protons of the butanoic acid chain would present as a series of multiplets, with the methylene (B1212753) group adjacent to the carboxylic acid (α-protons) being the most downfield of the chain due to the electron-withdrawing effect of the carboxyl group. The terminal methyl group would appear as a triplet.

¹³C NMR spectroscopy would show characteristic signals for the aromatic carbons, the distinct carbons of the piperazine ring, the carbonyl carbon of the carboxylic acid (typically in the δ 170-180 ppm range), and the aliphatic carbons of the butanoic acid chain.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(4-phenylpiperazin-1-yl)butanoic acid would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong C=O stretching vibration for the carboxylic acid would be expected around 1710 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching bands associated with the piperazine ring.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the butanoic acid chain and fragmentation of the piperazine ring, providing further structural information.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Corresponding Functional Group |

|---|---|---|

| ¹H NMR | δ 7.0-7.5 ppm | Aromatic protons (phenyl group) |

| Multiplets | Piperazine ring protons | |

| Multiplets | Butanoic acid chain protons | |

| ¹³C NMR | δ 170-180 ppm | Carbonyl carbon (carboxylic acid) |

| Signals in aromatic region | Phenyl group carbons | |

| Signals in aliphatic region | Piperazine and butanoic acid carbons | |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |

| ~1710 cm⁻¹ (strong) | C=O stretch (carboxylic acid) | |

| C-H and C-N stretches | Aliphatic, aromatic, and amine groups |

Crystallographic Studies and Analysis of Solid-State Conformations

Direct crystallographic data for this compound has not been reported in publicly accessible databases. However, a wealth of information from the X-ray crystal structures of numerous 4-phenylpiperazin-1-ium salts provides a robust model for the preferred solid-state conformation of the phenylpiperazine fragment.

In a comprehensive study of various 4-phenylpiperazin-1-ium salts, it was consistently observed that the protonated piperazine ring adopts a chair conformation. This is the lowest energy conformation for a six-membered saturated ring, minimizing steric strain. Furthermore, in the vast majority of these structures, the phenyl group is situated in an equatorial position relative to the piperazine ring. This equatorial orientation is sterically favored over the more hindered axial position. The aromatic ring of the cation is typically found to be essentially planar.

Regarding the butanoic acid chain, crystallographic studies of related butanoic acid derivatives show that the alkyl chain can adopt various conformations, often influenced by intermolecular interactions within the crystal lattice, such as hydrogen bonding. In many cases, an extended, all-trans configuration of the carbon backbone is observed to minimize steric hindrance. However, twists and kinks in the chain are also common, demonstrating its conformational flexibility.

Therefore, in the solid state, it is highly probable that this compound would exhibit a chair conformation of the piperazine ring with an equatorially positioned phenyl group. The butanoic acid chain would likely be involved in intermolecular hydrogen bonding through its carboxylic acid group, which would significantly influence its specific conformation within the crystal structure.

Crystallographic Data for 4-Phenylpiperazin-1-ium Salts

| Compound | Piperazine Ring Conformation | Phenyl Group Orientation | Key Intermolecular Interactions |

|---|---|---|---|

| 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate | Chair | Equatorial | N—H⋯O and O—H⋯O hydrogen bonds |

| 4-phenylpiperazin-1-ium 4-methoxybenzoate (B1229959) monohydrate | Chair | Equatorial | C—H⋯O, N—H⋯O and O—H⋯O hydrogen bonds |

| 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate | Distorted Chair | Equatorial | Hydrogen bonding and C—H⋯π interactions |

Conformational Landscape and Dynamics Relevant to Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility, as these factors govern its ability to bind to specific biological targets. Computational modeling and molecular dynamics simulations are powerful tools used in academic research to explore the conformational landscape of molecules like this compound.

Research on N-arylpiperazines has shown that these molecules can exist in both bent and extended conformations. While in a vacuum, bent geometries may be favored, in solvent simulations, which more closely mimic a biological environment, extended conformations are often preferred. mdpi.com This suggests that in a biological system, this compound is likely to adopt a more linear, extended shape. This extended conformation would facilitate its interaction with binding sites on biological macromolecules.

The interaction of the phenylpiperazine moiety with biological targets, particularly G-protein coupled receptors (GPCRs), is a subject of extensive research. The protonatable nitrogen atom of the piperazine ring is considered crucial for interaction with receptors, often forming a charge-reinforced hydrogen bond with acidic residues like aspartate in the binding pocket. nih.gov The aromatic phenyl ring frequently engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine or tryptophan within the receptor. nih.gov

Computational and Theoretical Investigations of 4 4 Phenylpiperazin 1 Yl Butanoic Acid Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is widely employed to determine the electronic and geometric properties of novel compounds, providing foundational knowledge of their intrinsic reactivity and stability. biointerfaceresearch.comekb.eg For analogs of 4-(4-phenylpiperazin-1-yl)butanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), are used to optimize the ground-state molecular geometry. biointerfaceresearch.comresearchgate.net

These calculations yield critical parameters that govern molecular behavior. A key area of investigation is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a significant indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. ekb.eg For example, in studies of butanoic acid derivatives, DFT has been used to calculate these energies to compare the stability and reactivity of different analogs. biointerfaceresearch.com

Furthermore, DFT can predict vibrational frequencies (IR spectra) and NMR spectra, which can be compared with experimental data to confirm the molecular structure. biointerfaceresearch.com Natural Bond Orbital (NBO) analysis, another DFT-based method, provides information on charge delocalization and intramolecular interactions, such as hydrogen bonding, which are vital for understanding the molecule's conformation and interaction with biological targets. biointerfaceresearch.comresearchgate.net

Table 1: Key Parameters from DFT Calculations and Their Significance

| Parameter | Description | Significance in Drug Design |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms in the molecule. researchgate.net | Determines the molecule's shape, which is crucial for fitting into a receptor's binding site. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. ekb.eg | Indicates the molecule's capacity to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ekb.eg | Indicates the molecule's capacity to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap suggests higher chemical reactivity and lower kinetic stability. ekb.eg |

| Chemical Potential | Represents the charge transfer capacity of a system in its ground state. mdpi.com | Helps predict the tendency of a molecule to donate or accept electrons. mdpi.com |

| NBO Analysis | Analyzes charge distribution and intramolecular interactions. biointerfaceresearch.comresearchgate.net | Reveals charge delocalization and stabilizing interactions that influence molecular conformation and binding. researchgate.net |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of analogs of this compound to their potential biological targets. mdpi.comresearchgate.net

The process involves placing the ligand in the binding site of a protein and evaluating the binding energy for numerous possible conformations. biointerfaceresearch.com Software like AutoDock and GOLD are commonly used for these simulations. researchgate.netnih.gov The output is a "docking score," which estimates the binding affinity (e.g., in kcal/mol), and a predicted binding pose, which shows the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the protein's amino acid residues. biointerfaceresearch.comnih.gov

For instance, docking studies on piperazine-linked derivatives have been used to evaluate their binding affinity towards targets like carbonic anhydrases. nih.gov Similarly, analogs of phenylbutanoic acid have been docked against enzymes from Mycobacterium tuberculosis to identify potent inhibitors. researchgate.net These simulations revealed that specific substitutions on the phenyl ring could enhance binding efficiency. researchgate.net By analyzing the predicted interactions, medicinal chemists can rationally design new analogs with improved affinity and selectivity for a target protein. nih.gov The validity of a docking method is often confirmed by re-docking the native ligand into the protein's crystal structure and ensuring the Root Mean Square Deviation (RMSD) is low (typically < 2 Å). biointerfaceresearch.com

Table 2: Common Outputs of Molecular Docking Simulations

| Output Metric | Description | Importance for Ligand Design |

| Binding Affinity/Docking Score | A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. nih.gov | Lower scores (more negative) typically indicate stronger, more favorable binding. Used to rank potential drug candidates. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. biointerfaceresearch.com | Reveals how the molecule fits into the binding pocket and which functional groups are key for interaction. |

| Key Interactions | Identification of specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues. nih.gov | Provides a rationale for the observed binding affinity and guides modifications to enhance these interactions. |

| RMSD (Validation) | Root Mean Square Deviation between the docked pose of a known ligand and its crystallographic position. biointerfaceresearch.com | Used to validate the accuracy of the docking protocol before screening new compounds. A low RMSD indicates a reliable method. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglibretexts.org These models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities. jocpr.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. wikipedia.orgjocpr.com

For analogs of this compound, a QSAR study would involve compiling a dataset of related compounds with known biological activities (e.g., receptor binding affinities). nih.gov Various molecular descriptors are then calculated for each compound, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov Using statistical methods like Partial Least Squares (PLS) regression, a mathematical equation is derived that takes the form: Activity = f(descriptors). libretexts.orgnih.gov

A QSAR study on a series of 4-substituted phenylpiperazine analogs acting as α1a-adrenoceptor antagonists found that less polar and less bulky substituents at the meta- and para-positions of the phenyl ring were advantageous for activity. nih.gov Another study on 4-phenylpiperazines revealed that the physicochemical character of the aromatic substituent was critical for their effects on the dopaminergic system. nih.gov These models provide a comprehensive understanding of the structure-activity relationship and guide the rational design of more potent analogs. jocpr.comnih.gov

Table 3: Key Components of a QSAR Model

| Component | Description | Role in the Model |

| Training Set | A series of structurally related compounds with known biological activities. wikipedia.org | Used to build and train the mathematical model. |

| Molecular Descriptors | Numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., size, shape, lipophilicity, electronic character). jocpr.com | The "predictor" variables (X) in the QSAR equation that are correlated with activity. wikipedia.org |

| Biological Activity | The measured response variable (Y), such as IC₅₀ or Kᵢ values. libretexts.org | The property that the model aims to predict. |

| Mathematical Model | An equation (e.g., from regression analysis) that defines the relationship between descriptors and activity. wikipedia.org | The final predictive tool used to estimate the activity of new compounds. |

| Validation | The process of assessing the statistical robustness and predictive power of the model, often using an external test set of compounds. libretexts.org | Ensures the model is reliable and can accurately predict the activity of compounds not used in its creation. |

Pharmacophore Modeling for Ligand Design and Optimization

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov Pharmacophore modeling is a powerful ligand-based or structure-based approach used to identify these common chemical features among a set of active molecules. pharmacophorejournal.comnih.gov The resulting model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore, or to guide the optimization of existing leads. nih.govpharmacophorejournal.com

A pharmacophore model is defined by features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers, arranged in a specific 3D geometry. nih.gov For a series of this compound analogs, a ligand-based model could be generated from a set of known active compounds, assuming they all bind to the same target in a similar manner. nih.gov This process identifies the spatial arrangement of functional groups crucial for activity.

For example, a pharmacophore hypothesis developed for cyclooxygenase inhibitors identified one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings as key features. pharmacophorejournal.com Such a model, once validated, can be used to predict the activity of new molecules. pharmacophorejournal.com If the 3D structure of the target protein is known, a structure-based pharmacophore can be derived directly from the key interactions observed in the ligand-binding site. nih.gov This approach helps medicinal chemists design diverse structures that retain the necessary features for biological activity. nih.gov

Table 4: Common Pharmacophoric Features

| Feature | Symbol | Description | Example Functional Group |

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (e.g., O, N) capable of accepting a hydrogen bond. nih.gov | Carbonyl oxygen, ether oxygen, amine nitrogen |

| Hydrogen Bond Donor | HBD | A functional group with a hydrogen atom attached to an electronegative atom (e.g., O-H, N-H). nih.gov | Hydroxyl group, amine/amide N-H |

| Hydrophobic Group | H | A nonpolar group that forms favorable hydrophobic interactions. pharmacophorejournal.com | Alkyl chains, aromatic rings |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons. pharmacophorejournal.com | Phenyl ring, pyridine (B92270) ring |

| Positive Ionizable | PI | A group that is typically positively charged at physiological pH. | Protonated amine (e.g., in the piperazine (B1678402) ring) |

| Negative Ionizable | NI | A group that is typically negatively charged at physiological pH. | Carboxylic acid |

In Silico Prediction of Potential Biological Targets and Activities

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action and potential therapeutic applications or side effects. unipi.it In silico target prediction, also known as target fishing, encompasses a range of computational methods designed to identify potential protein targets for a given small molecule. unipi.it These approaches can be broadly categorized as ligand-based or receptor-based. unipi.it

Ligand-based methods work on the principle that structurally similar molecules often have similar biological activities. nih.gov They involve comparing the query molecule (an analog of this compound) against databases of compounds with known targets. A match suggests that the query molecule might interact with the same targets. unipi.it

Receptor-based methods, such as inverse docking (or reverse docking), take a different approach. nih.gov Instead of docking many ligands into one target, inverse docking screens a single ligand against a large library of 3D protein structures. nih.gov The proteins to which the ligand binds with high predicted affinity are identified as potential targets. This method is powerful for discovering novel targets, elucidating a drug's polypharmacology (activity on multiple targets), and identifying potential off-targets that could lead to adverse effects. unipi.it These predictions can then be used to generate hypotheses that are tested experimentally. researchgate.net

Table 5: Major Approaches in In Silico Target Prediction

| Approach | Methodology | Application |

| Ligand-Based (Chemical Similarity) | Compares the 2D or 3D structure of a query molecule to databases of molecules with known biological targets. nih.gov | Predicts targets based on the principle that similar molecules have similar activities. Useful for identifying primary targets. |

| Receptor-Based (Inverse Docking) | Docks a single small molecule against a large collection of protein structures to identify potential binding partners. nih.gov | Helps in identifying novel targets, predicting off-target effects, and finding new uses for existing compounds (drug repurposing). unipi.it |

| Pharmacophore Searching | Uses a pharmacophore model derived from the query molecule as a 3D search query to screen databases for proteins whose binding sites match the model. | Identifies targets that contain a complementary set of interaction points for the ligand. |

| Machine Learning / Bipartite Graph Methods | Uses algorithms trained on known drug-target interaction networks to predict new connections. nih.gov | Can integrate diverse data sources to predict the probability of a ligand-target interaction. |

Preclinical Pharmacological Investigations of Derivatives Containing the 4 Phenylpiperazin 1 Yl Butanoic Acid Motif

In Vitro Mechanistic Studies

In vitro studies are fundamental to understanding the molecular mechanisms by which a compound exerts its pharmacological effects. For derivatives of the 4-phenylpiperazin-1-yl butanoic acid motif, these studies have revealed interactions with various enzymes, receptors, and ion channels, as well as efficacy in cellular models of disease.

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. researchgate.net The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. In these studies, most of the synthesized compounds displayed moderate inhibitory activities against AChE, with IC50 values ranging from 0.90 to 42.2 μM. researchgate.net

One of the most potent compounds, designated as 6g, exhibited an IC50 value of 0.90 μM for AChE. researchgate.net This compound also showed selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme, with an IC50 value of 7.53 μM for BuChE, representing an 8.3-fold selectivity. researchgate.net Kinetic studies revealed that compound 6g acts as a mixed-type inhibitor, suggesting it binds to both the catalytic active site and a peripheral site on the enzyme. researchgate.net

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Selected Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| 6g | 0.90 | 7.53 | 8.3 |

| 6k | 1.00 | - | - |

| 12d | 1.00 | - | - |

| 6e | - | 3.42 | - |

| 6h | - | 3.87 | - |

| 6n | - | 3.96 | - |

Data sourced from research on 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives. researchgate.net

The 4-phenylpiperazine moiety is a well-known pharmacophore that interacts with various G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These receptors are important targets for antipsychotic and antidepressant drugs. Studies on derivatives of this scaffold have explored their binding affinities for the dopamine D2 and serotonin 5-HT1A receptors.

Research into a series of 1-aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues found that new compounds were highly active 5-HT1A receptor ligands with Ki values ranging from 4 to 44 nM. researchgate.net Their affinity for D2 receptors was found to be very low, with Ki values in the range of 5.3–31 μM. researchgate.net This indicates a high degree of selectivity for the 5-HT1A receptor over the D2 receptor. The interaction of antipsychotics with both D2 and 5-HT1A receptors is thought to be crucial for their therapeutic effects. nih.gov

Ion channels, particularly voltage-gated sodium (NaV) and calcium (CaV) channels, are critical for neuronal excitability and are important targets for anticonvulsant drugs. nih.govresearchgate.net Several derivatives containing the 4-phenylpiperazin-1-yl butanoic acid motif have been investigated for their ability to modulate these channels.

In one study, the most potent anticonvulsant derivative, compound 6, was found to interact with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. mdpi.com This interaction is believed to be a key part of its mechanism of anticonvulsant action. mdpi.com Another compound, designated as 4, demonstrated moderate but balanced inhibition of both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

Arylpiperazine derivatives have also been investigated for their potential as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. nih.gov

One study evaluated a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives for their antiproliferative activity against A549 human lung adenocarcinoma cells. mdpi.com The results showed that these compounds exhibited structure-dependent activity, with the most potent derivatives, compounds 21 and 22, having IC50 values of 5.42 µM and 2.47 µM, respectively. mdpi.com These values were superior to that of the standard chemotherapy drug cisplatin (B142131) (IC50 = 11.71 µM). mdpi.com

Table 2: Antiproliferative Activity of Selected Derivatives against A549 Cancer Cell Line

| Compound | IC50 (µM) |

|---|---|

| 21 | 5.42 |

| 22 | 2.47 |

| 25 | 8.05 |

| 26 | 25.4 |

| Cisplatin (reference) | 11.71 |

Data from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, candidate compounds are typically advanced to in vivo studies to assess their efficacy and safety in living organisms. For the 4-phenylpiperazin-1-yl butanoic acid derivatives, these studies have primarily focused on their anticonvulsant properties in established animal models of seizures.

The anticonvulsant potential of these derivatives has been evaluated in several standard preclinical models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test. researchgate.net These models represent different types of seizures; the MES test is a model of generalized tonic-clonic seizures, the scPTZ test is a model for myoclonic and absence seizures, and the 6-Hz test is a model of therapy-resistant partial seizures. mdpi.comnih.gov

Numerous studies have demonstrated the broad-spectrum anticonvulsant activity of these compounds. For instance, one compound, designated as 14, showed robust activity with an ED50 in the MES test of 49.6 mg/kg, an ED50 in the scPTZ test of 67.4 mg/kg, and an ED50 in the 6 Hz (32 mA) test of 31.3 mg/kg. nih.gov This compound was also effective in the more intense 44 mA 6 Hz test, a model of drug-resistant epilepsy, with an ED50 of 63.2 mg/kg. nih.gov

Another highly active compound, designated as 6, showed an ED50 of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz (32 mA) test, which was more potent than the reference drug valproic acid. mdpi.com

Table 3: Anticonvulsant Activity of Selected Derivatives in Preclinical Seizure Models

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | 6 Hz (44 mA) ED50 (mg/kg) |

|---|---|---|---|---|

| 14 | 49.6 | 67.4 | 31.3 | 63.2 |

| 6 | 68.30 | - | 28.20 | - |

| 4 | 62.14 | - | 75.59 | - |

Data compiled from various studies on pyrrolidine-2,5-dione and acetamide (B32628) derivatives. mdpi.comnih.govnih.gov

Antinociceptive and Analgesic Effects in Pain Models

Derivatives of 4-(4-phenylpiperazin-1-yl)butanoic acid have demonstrated notable antinociceptive and analgesic properties in various preclinical pain models. The structural versatility of this scaffold allows for modifications that can modulate potency and efficacy.

A series of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net In a p-benzoquinone-induced writhing study, these derivatives demonstrated potent antinociceptive effects, highlighting the potential of this chemical class for pain relief. researchgate.net

Further research into (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates has also yielded compounds with significant analgesic properties. nih.gov Notably, 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate, known as antrafenine, exhibited marked analgesic activity and a long duration of action in preclinical studies. nih.gov While the linker is not strictly a butanoic acid chain, these findings underscore the importance of the phenylpiperazine moiety in achieving analgesia.

The analgesic effects of these compounds are often attributed to their interaction with various receptors and enzymes involved in pain signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net

| Compound/Derivative Class | Pain Model | Key Findings | Reference |

|---|---|---|---|

| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives | p-Benzoquinone-induced writhing | Demonstrated potent antinociceptive effects. | researchgate.net |

| Antrafenine (a (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoate) | Various preclinical models | Showed marked analgesic activity and long duration of action. | nih.gov |

| N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-5-cyano-1H-indole-3-carboxamide | Neuropathic pain model (von Frey test) | Exhibited dose-dependent analgesic activity. | nih.gov |

| 3-(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide derivatives | Formalin-induced tonic pain, capsaicin-induced neurogenic pain, oxaliplatin-induced neuropathic pain | Compound 14 showed high efficacy against pain responses in multiple models. | nih.gov |

Anxiolytic Potential and Central Nervous System Modulatory Effects

The 4-phenylpiperazine moiety is a well-established pharmacophore in the design of centrally acting agents, and its incorporation into a butanoic acid framework has led to the discovery of derivatives with significant anxiolytic and other CNS modulatory effects.

Research has shown that derivatives of 4-hydroxyphenyl acetic acid (4-HPAA), a related structure, have the potential to modulate the GABAergic system, which is crucial in the pathophysiology of anxiety disorders. scirp.orgscirp.org Chemical modifications, such as esterification, have been employed to enhance the blood-brain barrier permeability of these compounds, leading to significant anxiolytic activity in animal models like the Elevated Plus-Maze (EPM) and Zero Maze (EZM) tests. scirp.orgscirp.org

A series of new arylpiperazine derivatives containing isonicotinic and picolinic nuclei demonstrated confirmed anxiolytic effects. nih.gov These studies suggest a mechanism of action involving direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov Further supporting the role of the serotonergic system, a novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has also been investigated for its anxiolytic potential.

The CNS modulatory effects of this class of compounds are not limited to anxiolysis. A study on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones revealed their anticonvulsant activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure models. nih.gov

| Compound/Derivative Class | Preclinical Model/Assay | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Isopropyl-4-hydroxy-[phenyl] acetate (B1210297) (IHPA) and Isopropyl-4-hydroxy-[phenyl] acetate (MPAA) | Elevated Plus-Maze (EPM) and Zero Maze (EZM) tests | Demonstrated significant anxiolytic activity. | Modulation of the GABAergic system. | scirp.orgscirp.org |

| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide | Elevated Plus-Maze (EPM) test | Confirmed anxiolytic effects. | Direct 5-HT1A receptor participation and indirect GABAergic system involvement. | nih.gov |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Elevated Plus Maze and Light-Dark Box tests | Showed anxiolytic-like activity. | Mediated through benzodiazepine (B76468) and nicotinic pathways. | nih.gov |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | MES, scPTZ, and 6-Hz seizure models | Exhibited significant anticonvulsant activity. | Not specified. | nih.gov |

Other Preclinical Therapeutic Explorations (e.g., Dual α1-AR and 5α-Reductase Inhibition, Antiviral, Anti-tubercular, Antifungal, Antibacterial)

The therapeutic potential of derivatives containing the 4-phenylpiperazin-1-yl butanoic acid motif extends beyond pain and CNS disorders, with preclinical studies exploring their utility in a variety of other areas.

Dual α1-Adrenergic Receptor (α1-AR) and 5α-Reductase Inhibition: The combination of α1-adrenergic antagonists and 5α-reductase inhibitors is an effective treatment for benign prostatic hyperplasia (BPH). nih.govdroracle.ai Arylpiperazine derivatives are known to possess α1-adrenolytic properties. nih.govmdpi.com For instance, certain arylpiperazine derivatives of pyrrolidin-2-one have shown high affinity for α1-adrenoceptors and demonstrated antiarrhythmic and hypotensive activities in rats, which are linked to their α1-adrenoceptor antagonism. nih.govmdpi.com This suggests that the 4-phenylpiperazin-1-yl butanoic acid scaffold could be a promising starting point for designing dual inhibitors for the management of BPH.

Antiviral Activity: The arylpiperazine core structure has been identified as a novel skeleton for interferon inducers, which play a critical role in the immune defense against viral infections. nih.gov A series of arylpiperazine analogues were shown to stimulate the interferon response in human monocyte cells, suggesting their potential as antiviral agents. nih.gov While not directly butanoic acid derivatives, this indicates a plausible avenue for the development of antiviral compounds based on the 4-phenylpiperazin-1-yl butanoic acid motif.

Anti-tubercular Activity: The search for new anti-tubercular agents has led to the investigation of various heterocyclic compounds. While direct studies on this compound derivatives are limited, structurally related compounds have shown promise. For example, nitro-substituted heteroaromatic carboxamides have been synthesized and tested against Mycobacterium tuberculosis, with some derivatives emerging as candidates for further development. researchgate.net Additionally, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited promising anti-TB activity against both sensitive and multi-drug-resistant strains of M. tuberculosis. mdpi.com

Antifungal and Antibacterial Activity: The antimicrobial potential of this scaffold has also been explored. A study on novel 4-piperazinylquinoline hybrid derivatives revealed that some compounds exhibited potent and selective activity against Staphylococcus aureus. nih.gov In another study, an amide derivative of p-aminobenzoic acid, 4-(piperazin-1-ylcarbonyl)aniline, was found to possess significant antibacterial and antifungal activities. researchgate.net Furthermore, some N-substituted-β-amino acid derivatives containing a quinoxaline (B1680401) moiety have demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

| Therapeutic Area | Compound/Derivative Class | Key Findings | Reference |

|---|---|---|---|

| α1-Adrenergic Receptor Antagonism | Arylpiperazine derivatives of pyrrolidin-2-one | High affinity for α1-adrenoceptors; demonstrated antiarrhythmic and hypotensive effects. | nih.govmdpi.com |

| Antiviral | Arylpiperazine analogues | Identified as potent type I interferon inducers. | nih.gov |

| Anti-tubercular | 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Promising activity against H37Rv and multi-drug-resistant strains of M. tuberculosis. | mdpi.com |

| Antibacterial | 4-Piperazinylquinoline hybrid derivatives | Potent and selective activity against Staphylococcus aureus. | nih.gov |

| Antifungal/Antibacterial | 4-(Piperazin-1-ylcarbonyl)aniline | Significant antibacterial and antifungal activities. | researchgate.net |

Structure Activity Relationship Sar Studies of 4 4 Phenylpiperazin 1 Yl Butanoic Acid Derivatives

Influence of Substituents on the Phenyl Ring of the Piperazine (B1678402) Moiety

The substitution pattern on the phenyl ring of the piperazine moiety is a critical determinant of both the affinity and selectivity of these compounds for various biological targets. Research has consistently shown that the nature, position, and electronic properties of these substituents can dramatically alter the pharmacological profile of the derivatives.

For instance, in the context of serotonin (B10506) 5-HT(1A) and dopamine (B1211576) D(2A) receptor binding, the introduction of electron-withdrawing groups at the para-position of the phenyl ring has been found to significantly reduce the activity at both receptors. nih.gov This suggests that the electronic landscape of the phenyl ring is crucial for optimal interaction with these G protein-coupled receptors. Similarly, studies on derivatives targeting the dopamine D3 receptor have highlighted the importance of specific substitution patterns. For example, analogues featuring a 2,3-dichloro substitution on the phenyl ring have demonstrated high affinity and selectivity for the D3 receptor over the D2 subtype. nih.gov

The table below summarizes the observed influence of phenyl ring substituents on the biological activity of 4-(4-phenylpiperazin-1-yl)butanoic acid and related arylpiperazine derivatives.

| Substituent Type | Position | Effect on Activity | Target Example(s) | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -CF₃) | Para | Strongly reduced activity | 5-HT(1A), D(2A) Receptors | nih.gov |

| Dichloro | 2,3- | Enhanced affinity and selectivity | Dopamine D3 Receptor | nih.gov |

| Various (e.g., -Cl, -Me, -OMe) | Ortho, Meta | Generally more active | General Anesthetic Targets | mdpi.com |

| Various (e.g., -Cl, -Me, -OMe) | Para | Generally less active | General Anesthetic Targets | mdpi.com |

| Strong Electron-Withdrawing | Various | Enhanced potency | Urease | mdpi.com |

Impact of Modifications to the Butanoic Acid Chain and Linker Variations

Alterations to the four-carbon butanoic acid chain and the nature of the linker connecting the terminal functional group to the piperazine ring are pivotal in modulating the biological activity of these derivatives. The length, rigidity, and chemical composition of this linker region significantly influence how the molecule interacts with its target protein. nih.gov

Research into dopamine D3 receptor antagonists has shown that modifying the flexibility of the linker can optimize receptor affinity. Specifically, replacing a flexible butyl chain with a more rigid trans-butenyl linker led to a significant improvement in both D3 receptor affinity and selectivity. nih.gov This indicates that a certain degree of conformational constraint in the linker can be beneficial for locking the molecule into a bioactive conformation. Further studies have explored varying the length of the alkyl linker in related piperazine derivatives, demonstrating that this parameter can be fine-tuned to enhance desired biological outcomes, such as anticancer activity. nih.gov

Introducing different functional groups within the chain also has a profound impact. For example, a series of compounds where a ketone group was incorporated into the butanoic acid chain, forming 4-oxo-4-(...indolin-1-yl)butanoic acid derivatives, were identified as potent and selective S1P₁ receptor agonists. nih.gov This modification alters the electronic and hydrogen-bonding properties of the chain, leading to a distinct pharmacological profile.

The table below illustrates how different modifications to the butanoic acid chain or linker can affect the biological properties of the resulting compounds.

| Modification Type | Specific Example | Observed Impact | Target Example(s) | Reference |

|---|---|---|---|---|

| Increased Rigidity | Butyl chain → trans-Butenyl linker | Optimized receptor affinity and selectivity | Dopamine D3 Receptor | nih.gov |

| Varied Length | Altering the number of methylene (B1212753) units | Modulated anticancer activity | MEK1 Kinase | nih.gov |

| Functional Group Insertion | Introduction of a ketone (oxo group) | Led to potent and selective agonism | S1P₁ Receptor | nih.gov |

| General Composition | Composition of the linker region | Found to be important for overall potency | Topoisomerase II | nih.gov |

Conformational Requirements for Specific Biological Activities

Computational simulations and molecular modeling studies have provided significant insights into these conformational requirements. For example, the selective 5-HT(1A) receptor agonist (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine is predicted to bind to specific amino acid residues within the receptor, including Asp(3.32), Thr(5.39), Ser(5.42), and Trp(6.48). nih.gov The model suggests that agonist activity involves the formation of a hydrogen bond that modifies the conformation of a key tryptophan residue, highlighting a highly specific conformational interaction. nih.gov

Rational Design Principles for Hybrid Molecules and Multi-Targeting Agents

The this compound scaffold serves as a versatile template for the rational design of advanced therapeutic agents, including hybrid molecules and multi-target-directed ligands (MTDLs). nih.govnih.gov The design of MTDLs is an increasingly important strategy for treating complex, multifactorial diseases, as a single molecule that modulates multiple targets can offer advantages in pharmacokinetics and efficacy over drug combinations. nih.gov

The primary design strategies for MTDLs involve either fusing or linking distinct pharmacophores. nih.gov In the fusion approach, two pharmacophores are merged into a single, integrated molecule. In the linker approach, two different pharmacophoric units are connected via a spacer. The choice of strategy depends on the characteristics of the target binding sites. nih.gov

An example of a multi-target agent derived from this scaffold is the development of (piperazin-1-yl-phenyl)-arylsulfonamides, which were designed to exhibit high affinity for both serotonin 5-HT(2C) and 5-HT(6) receptors. nih.gov This dual activity is sought for the development of atypical antipsychotics.

The principle of creating hybrid molecules is also well-represented. For instance, new antimicrobial agents have been synthesized by hybridizing a thiazolidinedione moiety with a fluoroquinolone scaffold via a piperazine linker. mdpi.com This approach combines the established activities of two different chemical classes into a single molecule to achieve a novel or enhanced therapeutic effect. Similarly, the design of potent acetylcholinesterase inhibitors has been based on a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide scaffold, which is a hybrid of different heterocyclic systems. researchgate.net These examples demonstrate the successful application of rational design principles to create sophisticated molecules with tailored, multi-target, or hybrid functionalities based on the phenylpiperazine framework.

Medicinal Chemistry and Drug Design Implications of the 4 Phenylpiperazin 1 Yl Butanoic Acid Scaffold

Role as a Privileged Scaffold in Contemporary Drug Discovery

The arylpiperazine moiety, a core component of the 4-(4-phenylpiperazin-1-yl)butanoic acid structure, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The versatility of the arylpiperazine structure allows it to serve as a versatile and modular template, facilitating modifications to achieve desired affinity, selectivity, and pharmacokinetic profiles for various drug discovery programs, particularly those targeting the central nervous system (CNS). nih.gov

The general structure of arylpiperazines consists of the central piperazine (B1678402) ring, an N-aryl group, and a linker that connects to another molecular fragment. nih.gov This modularity is key to its privileged status. The two nitrogen atoms within the six-membered piperazine ring provide a unique structural and chemical foundation that can be easily modified to explore a wide chemical space and optimize pharmacological activity. researchgate.net The phenyl group can be substituted to modulate electronic and steric properties, while the second nitrogen of the piperazine ring serves as a versatile attachment point for various side chains, like the butanoic acid group, which can interact with different receptor pockets. This adaptability has made the arylpiperazine scaffold a cornerstone in the design of ligands for aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters. nih.gov

Design and Synthesis of Novel Derivatives for Enhanced Potency and Selectivity

The design and synthesis of novel derivatives based on the 4-phenylpiperazin-1-yl butanoic acid scaffold are central to developing compounds with improved biological activity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications to enhance potency at a specific target while improving selectivity over other related targets.

A common strategy involves modifying the aryl portion of the scaffold. For instance, the introduction of substituents on the phenyl ring can significantly influence receptor affinity and selectivity. Studies on a series of bicyclohydantoin-phenylpiperazines revealed that substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors. nih.gov Conversely, the meta position appears to be critical for differentiating between these two receptor types, with the 5-HT1A receptor accommodating bulkier substituents than the more sterically restricted alpha-1 receptor. nih.gov

The linker connecting the piperazine to another pharmacophoric element is also a key area for modification. In the development of dopamine (B1211576) D3 receptor antagonists, a potent lead compound, NGB 2904, which features a {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide structure, was modified to optimize its properties. nih.gov Replacing the flexible butyl linker with a more rigid trans-butenyl linker was found to optimize D3 receptor affinity and selectivity over the D2 receptor. nih.gov One such analog, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), demonstrated a superior pharmacological profile with a Ki of 0.7 nM for the D3 receptor and a 133-fold selectivity over the D2 receptor. nih.gov

The following table summarizes the binding affinities of selected N-arylpiperazine derivatives, illustrating the impact of structural modifications on receptor potency.

| Compound ID | Core Structure | Modifications | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3 Ratio) |

| NGB 2904 (1) | N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide | Arylcarboxamide = 9H-fluorene-2-carboxylic acid | hD3 | 2.0 | 56 |

| hD2L | 112 | ||||

| Compound 29 | N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide | trans-but-2-enyl linker, Arylcarboxamide = 4-pyridine-2-yl-benzamide | hD3 | 0.7 | 133 |

| hD2L | 93.3 |

Data sourced from Grundt et al. (2005). nih.gov

These examples underscore how systematic modifications to the phenyl ring, the linker, and the terminal functional group of the 4-phenylpiperazin-1-yl butanoic acid scaffold are employed to generate novel derivatives with enhanced potency and finely-tuned selectivity profiles.

Strategies for Chemical Derivatization and Lead Optimization

Lead optimization of compounds based on the this compound scaffold relies on various chemical derivatization strategies to refine their pharmacological and pharmacokinetic properties. Common methods include alkylation, acylation, and amide formation, which allow for systematic structural modifications.

Alkylation and Acylation: The secondary amine of the piperazine ring is a common site for derivatization. Alkylation can be achieved by reacting the piperazine nitrogen with various alkyl halides in the presence of a base like potassium carbonate. nih.gov This strategy allows for the introduction of different alkyl chains to probe the steric and electronic requirements of the target binding pocket. Similarly, acylation introduces an acyl group, often via reaction with an acyl chloride or anhydride (B1165640). For example, 1-(thiazolinylphenyl)piperazine derivatives have been successfully acetylated by stirring with acetic anhydride at room temperature, yielding the corresponding N-acetyl compounds. nih.gov These reactions are fundamental in exploring the structure-activity relationships of the scaffold. nih.gov

Amide Formation: The butanoic acid moiety of the scaffold is readily converted into a wide range of amides, a crucial transformation in medicinal chemistry. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. researchgate.net A common and efficient method involves the use of coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with an amine to form the desired amide bond with high yields. fishersci.co.ukluxembourg-bio.com To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxy-benzotriazole (HOBt) are often included. fishersci.co.uk

Alternatively, direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl4) in a solvent such as pyridine (B92270). nih.gov This one-pot procedure provides the corresponding amide products in moderate to excellent yields and is compatible with a wide range of substrates, preserving the stereochemical integrity of chiral molecules. nih.gov These amide formation strategies are essential for creating libraries of derivatives to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties during lead optimization. chemrxiv.org

Exploration of Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's physicochemical properties, potency, selectivity, or metabolic stability without losing the desired biological activity. drughunter.comspirochem.com For the this compound scaffold, bioisosteric replacements can be considered for each of its three main components.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophoric element but can be associated with poor pharmacokinetic properties. researchgate.net Its replacement with a suitable bioisostere can be an effective strategy to mitigate these issues. nih.gov

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres of a carboxylic acid. It maintains a comparable acidity (pKa ~4.5–4.9) while being more lipophilic. drughunter.com This substitution can improve metabolic profiles by avoiding acyl-glucuronidation, a common metabolic pathway for carboxylic acids that can sometimes lead to reactive metabolites. hyphadiscovery.comnih.gov

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids can also serve as carboxylic acid bioisosteres, though they are more commonly used for their metal-chelating properties. nih.gov

Other Acidic Moieties: Other replacements include N-acylsulfonamides, isoxazolols, phosphonic acids, and phosphinic acids. nih.govnih.gov These groups can mimic the acidic nature of the carboxylate while altering properties like polarity and metabolic fate. nih.gov

Phenyl Ring Bioisosteres: The phenyl ring, while common, can contribute to poor physicochemical properties. Replacing it with a non-aromatic bioisostere can improve properties like solubility and lipophilicity. A bridged piperidine (B6355638) moiety has been successfully proposed as a phenyl bioisostere, leading to strongly improved drug-like properties in the context of γ-secretase modulators. rsc.org

Piperazine Ring Bioisosteres: The piperazine ring itself can be replaced to refine potency, selectivity, and developability. A range of bioisosteres have been designed and evaluated in drug design programs. researchgate.net

Homopiperazine (1,4-diazepane): This seven-membered ring serves as a common bioisostere, altering the geometry and basicity of the scaffold. researchgate.net

Constrained Analogs: Bicyclic structures such as 3,8-diazabicyclo[3.2.1]octanes can be used as conformationally restricted piperazine mimics. These rigid analogs can lock the molecule into a more favorable conformation for receptor binding, potentially increasing potency and selectivity. researchgate.net The benzoylpiperidine fragment is also considered a potential bioisostere of the piperazine ring. mdpi.com

By strategically applying bioisosteric replacements to different parts of the this compound framework, medicinal chemists can overcome liabilities in lead compounds and discover new molecules with enhanced therapeutic potential. drughunter.com

Future Research Directions

Identification of Unexplored Biological Targets and Novel Mechanisms of Action

The primary path forward involves a comprehensive screening of 4-(4-Phenylpiperazin-1-yl)butanoic acid against a wide array of biological targets for which other arylpiperazine derivatives have shown affinity. Many arylpiperazines are known to interact with G-Protein Coupled Receptors (GPCRs) and other central nervous system targets. nih.gov For example, various derivatives have been identified as ligands for serotonin (B10506) (5-HT), dopamine (B1211576), and sigma receptors, suggesting potential applications in neuropsychiatric disorders. thieme-connect.comnih.gov Furthermore, recent studies have highlighted the antiproliferative activity of arylpiperazine compounds in different tumor cell lines, including prostate and breast cancer, opening avenues in oncology. mdpi.comnih.gov

Future research should therefore involve high-throughput screening of this compound against panels of receptors, ion channels, and enzymes implicated in these disease areas. Beyond identifying direct targets, investigating novel mechanisms of action is crucial. This could include exploring its potential to modulate protein-protein interactions, which are notoriously difficult to target with small molecules, or its ability to inhibit enzymes like topoisomerase, a target for some anticancer drugs. nih.govresearchgate.net Identifying the molecular targets for compounds with known biological activity can be achieved through reverse docking, a computational approach that screens a ligand against a database of proteins. nih.gov

Table 1: Potential Unexplored Biological Targets for this compound

| Potential Target Class | Specific Examples | Rationale / Therapeutic Area |

|---|---|---|

| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Arylpiperazines are classic serotonergic ligands. nih.gov Potential for treating depression, anxiety, and other CNS disorders. nih.gov |

| Sigma (σ) Receptors | σ1, σ2 | Phenylpiperazine derivatives have shown high affinity for sigma receptors, which are implicated in neurological disorders and cancer. thieme-connect.comnih.gov |

| Dopamine (D) Receptors | D2, D3, D4 | Dopaminergic activity is common among this class, suggesting potential for antipsychotic or neurological applications. |

| α-Adrenergic Receptors | α1A, α1B, α1D | Some arylpiperazines act as α1-AR antagonists and have shown potential in treating benign prostatic hyperplasia and cancer. mdpi.com |

| Topoisomerase II | Topo IIα | Phenylpiperazine derivatives of 1,2-benzothiazine have shown inhibitory activity toward Topo II, a key target in cancer chemotherapy. nih.gov |

Application of Advanced Computational Methodologies for De Novo Lead Identification

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery of new medicines. nih.govfrontiersin.org For this compound, these methodologies can be applied to rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties.

De novo drug design methods, which involve creating novel molecular structures from scratch, can be employed to generate a virtual library of derivatives based on the phenylpiperazine scaffold. nih.govwiley.com Techniques such as molecular docking can then predict how these newly designed compounds will bind to specific biological targets, such as the active site of an enzyme or the binding pocket of a receptor. nih.govnih.gov This allows for the prioritization of compounds for synthesis, saving significant time and resources. nih.gov Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time, revealing key interactions that are crucial for biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structure of the compounds and their biological activity, further guiding the design of more effective molecules. frontiersin.org

Table 2: Advanced Computational Methodologies for Drug Discovery

| Methodology | Description | Specific Application |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov | Screening virtual libraries of derivatives against known targets (e.g., GPCRs, kinases) to identify high-affinity binders. |

| Reverse Docking | Screens a single ligand against a large database of protein structures to identify potential biological targets. nih.gov | Identifying novel or unexpected targets for this compound, moving beyond known phenylpiperazine targets. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. frontiersin.org | Creating a model based on the lead compound to guide the design of new molecules with similar or enhanced activity. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the ligand-target complex. | Assessing the stability of binding and identifying key amino acid interactions that can be targeted for optimization. nih.gov |

| De Novo Design | Generates novel molecular structures with desired properties using computational algorithms. wiley.com | Creating entirely new chemical entities that retain the privileged phenylpiperazine scaffold but explore novel chemical space. |

Investigation into Synergistic Pharmacological Effects of Combination Therapies

Combination therapy, the use of two or more drugs, is a cornerstone of modern medicine, particularly in the treatment of complex, multifactorial diseases like cancer. mdpi.com Synergistic drug combinations can enhance therapeutic efficacy, reduce the required dosage of individual drugs to minimize side effects, and overcome drug resistance. mdpi.comnih.gov

Future research should investigate the potential of this compound as a component of a synergistic combination regimen. Once a primary biological target and therapeutic area are identified, the compound can be tested in combination with existing standard-of-care drugs. For instance, if the compound displays anticancer properties, it could be combined with cytotoxic agents like doxorubicin. nih.gov Studies have shown that the effectiveness of such combinations can depend on the network topology of the cellular pathways being targeted. plos.org If the compound proves to be a modulator of CNS receptors, it could be paired with existing antidepressants or antipsychotics to achieve a more potent or rapid therapeutic response. The goal is to identify combinations where the drugs act on different but complementary pathways, leading to a therapeutic effect greater than the sum of their individual effects. nih.gov

Development of Selective Chemical Probes for Target Validation

A critical step in drug discovery is target validation—confirming that modulating a specific biological target produces the desired therapeutic effect. nih.gov High-quality chemical probes are essential tools for this process. aacrjournals.org A chemical probe is a small molecule with high potency and selectivity for a specific target that can be used in cellular assays to interrogate the target's biological function. aacrjournals.orgnih.gov

The this compound scaffold could serve as an excellent starting point for the development of such probes. This would involve a medicinal chemistry campaign to optimize its potency and, crucially, its selectivity for the identified primary target over other related proteins. The development process would include:

Potency and Selectivity Optimization: Synthesizing analogs to achieve high affinity (e.g., a dissociation constant or IC₅₀ of less than 100 nM) and at least a 30-fold selectivity against other closely related targets. aacrjournals.org

Negative Control Synthesis: Creating a structurally similar but biologically inactive analog. This is crucial to ensure that any observed cellular effect is due to the on-target activity of the probe and not some nonspecific effect.

Functionalization: Modifying the probe to incorporate reporter tags (like biotin (B1667282) or a fluorescent dye) or reactive "warheads." These modifications allow for pull-down experiments to confirm target engagement or activity-based protein profiling to visualize the target in a cellular context.

By developing a validated chemical probe from this scaffold, researchers can confidently link the modulation of a specific target to a cellular phenotype, thereby validating it for further drug development efforts. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Phenylpiperazin-1-yl)butanoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling 4-phenylpiperazine with a butanoic acid derivative. Key steps include:

- Alkylation : Reacting 4-phenylpiperazine with bromobutanoic acid in methanol under reflux conditions, with triethylamine as a base to neutralize HBr byproducts .

- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

- Critical Parameters : Reaction temperature (60–80°C), stoichiometric excess of bromobutanoic acid (1.2:1 molar ratio), and inert atmosphere (N₂) to prevent oxidation of intermediates .

Q. How can structural elucidation of this compound be performed, and what analytical techniques are recommended?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperazine ring connectivity and butanoic acid chain. Key signals include:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H).

- Butanoic acid: δ 2.3–2.5 ppm (CH₂) and δ 12.1 ppm (COOH) .

- X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present (e.g., resolved via co-crystallization with resolving agents) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritant properties noted in Safety Data Sheets) .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile intermediates (e.g., HBr).

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

- Methodological Answer :

- Case Study : If in silico models predict high dopamine receptor affinity but in vitro assays show low activity:

Re-evaluate Docking Parameters : Adjust protonation states of the piperazine nitrogen (pKa ~8.5) to match physiological pH .

Metabolic Stability Tests : Assess whether rapid degradation in cell media (e.g., via LC-MS) explains discrepancies .

Structural Analog Comparison : Compare with analogues (e.g., 4-(3-Bromophenylpiperazin-1-yl)butanoic acid) to identify substituent effects on activity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts (common for piperazine derivatives) to enhance aqueous solubility. Example: Dissolve in HCl/ethanol, precipitate with diethyl ether .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with hydrolysis in vivo regenerating the active form .

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes for intravenous administration (test hemolytic activity first) .

Q. How can researchers investigate the compound’s mechanism of action when targeting enzymes or receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled this compound to quantify affinity for serotonin (5-HT₁A) or dopamine (D₂) receptors .

- Kinetic Studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay, comparing IC₅₀ values with known inhibitors .

- Mutagenesis : If targeting GPCRs, create receptor mutants (e.g., alanine scanning) to identify critical binding residues .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between cell lines?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell passage number, serum concentration, and incubation time .

- Check Metabolite Interference : Test if the compound forms aggregates in culture media (use dynamic light scattering) .

- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to identify off-target effects at high concentrations .

Structural and Functional Insights

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- Software : Use SwissADME or ADMETLab 2.0 to predict logP (estimated ~2.1), BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding stability with receptors (e.g., 100 ns simulations in GROMACS) to assess residence time .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| LogP (Predicted) | 2.1 ± 0.3 (SwissADME) | |

| Melting Point | 187–190°C (DSC) | |

| Antitumor Activity (IC₅₀) | 12.5 µM (MCF-7 cells, MTT assay) | |

| Solubility in PBS (pH 7.4) | 0.8 mg/mL (nephelometry) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.